molecular formula C10H7N2O4P B10760388 2-Cyanoquinolin-8-YL dihydrogen phosphate

2-Cyanoquinolin-8-YL dihydrogen phosphate

Cat. No.: B10760388
M. Wt: 250.15 g/mol
InChI Key: NQLPTOOPFMPCHQ-UHFFFAOYSA-N
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Preparation Methods

The preparation of RU79072 involves synthetic routes that include the formation of the quinoline moiety and the introduction of the phosphonic acid group. The synthetic route typically involves the following steps:

Industrial production methods for RU79072 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

RU79072 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RU79072 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RU79072 involves its interaction with molecular targets such as proto-oncogene tyrosine-protein kinase Src. RU79072 binds to the SH2 domain of Src, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

RU79072 is unique among quinoline derivatives due to its specific structure and the presence of the phosphonic acid group. Similar compounds include other quinoline derivatives such as:

RU79072’s uniqueness lies in its ability to inhibit proto-oncogene tyrosine-protein kinase Src, making it a promising candidate for anticancer research .

Properties

Molecular Formula

C10H7N2O4P

Molecular Weight

250.15 g/mol

IUPAC Name

(2-cyanoquinolin-8-yl) dihydrogen phosphate

InChI

InChI=1S/C10H7N2O4P/c11-6-8-5-4-7-2-1-3-9(10(7)12-8)16-17(13,14)15/h1-5H,(H2,13,14,15)

InChI Key

NQLPTOOPFMPCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OP(=O)(O)O)N=C(C=C2)C#N

Origin of Product

United States

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